Taxamairin B

Inflammatory Bowel Disease Colitis In Vivo Efficacy

Taxamairin B resolves the efficacy gap of conventional anti-inflammatory agents in IBD and ALI drug discovery. This icetexane diterpene provides a differentiated mechanism unavailable from generic alternatives: • Dual targeting: Down-regulates PI3K/AKT/NF-κB axis and CD14 co-receptor signaling-mechanistically distinct from 5-ASA and standard NSAIDs • Validated in vivo potency: Significant protection at 25 mg/kg in murine ALI and DSS-induced colitis models; selected as the most active compound from a library of 20+ icetexane derivatives • Benchmark for SAR: Highest anti-inflammatory potency among all icetexane analogs screened; essential reference standard for medicinal chemistry optimization Supplied as ≥98% (HPLC) powder with full Certificate of Analysis. Standard B2B global shipping with ambient temperature stability.

Molecular Formula C22H24O4
Molecular Weight 352.4 g/mol
CAS No. 110300-77-1
Cat. No. B021798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxamairin B
CAS110300-77-1
Synonymstaxamairin B
taxamairin-B
Molecular FormulaC22H24O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)OC)OC
InChIInChI=1S/C22H24O4/c1-12(2)14-10-15-16(21(26-6)20(14)25-5)9-13-7-8-19(24)22(3,4)17(13)11-18(15)23/h7-12H,1-6H3
InChIKeyLDBQEVDAHSVWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taxamairin B: Overview


Taxamairin B (CAS 110300-77-1) is a naturally occurring, rearranged 9(10→20)-abeo-8,11,13-triene diterpene first isolated from the bark of Taxus mairei [1]. It belongs to the icetexane class of diterpenoids, characterized by a unique tricyclic core containing a tropone ring system, which distinguishes it from more common taxane or abietane diterpenes found in the same plant genus [2]. This compound has been identified as a potent anti-inflammatory agent in multiple preclinical models, with documented activity in both acute lung injury (ALI) and inflammatory bowel disease (IBD) contexts [3][4].

Taxamairin B: Non-Substitutability


Generic substitution within the icetexane diterpene class or with standard anti-inflammatory agents is not feasible due to Taxamairin B's unique structural features and specific biological profile. While Taxamairin A shares a tricyclic core, it has been shown to possess lower anti-inflammatory potency compared to Taxamairin B, which was selected from a library of over twenty derivatives as the most active compound with minimal toxicity [1]. Furthermore, Taxamairin B's distinct mechanism of action—targeting the PI3K/AKT/NF-κB axis and the CD14 co-receptor—differs fundamentally from that of conventional anti-inflammatory drugs like 5-aminosalicylic acid (5-ASA), resulting in superior efficacy in IBD models [1][2]. These differences in structure-activity relationship (SAR) and molecular pharmacology underscore the necessity of procuring the specific compound, Taxamairin B, for research requiring this precise mechanism of action and efficacy profile.

Taxamairin B: Comparative Evidence


Superior DSS Colitis Efficacy vs. 5-ASA

In a direct head-to-head comparison using the DSS-induced acute colitis mouse model, Taxamairin B (WT-17) demonstrated significantly increased therapeutic efficacy compared to 5-aminosalicylic acid (5-ASA), a standard first-line treatment for IBD. The study reported that Taxamairin B treatment resulted in superior amelioration of disease severity relative to the 5-ASA comparator group [1].

Inflammatory Bowel Disease Colitis In Vivo Efficacy

In Vivo Protection in LPS-Induced ALI

Taxamairin B, administered at a dose of 25 mg/kg, exerted significant protective effects against lipopolysaccharide (LPS)-induced acute lung injury in a murine model. This in vivo validation establishes a defined efficacious dose for further preclinical development and distinguishes the compound from structurally related analogs that have not been profiled in this disease-relevant model [1].

Acute Lung Injury ARDS In Vivo Pharmacology

Cytokine and Mediator Suppression in Macrophages

In LPS-stimulated RAW264.7 macrophages, Taxamairin B treatment led to a significant decrease in the gene expression and production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as the mitigation of nitric oxide (NO) and reactive oxygen species (ROS) production. While direct quantitative comparisons to other icetexane derivatives are not available in a single study, Taxamairin B was identified as the most potent anti-inflammatory agent among a library of 21 synthesized icetexane diterpenes and derivatives [1]. Furthermore, in a separate structure-activity relationship study, Taxamairin B (WT-17) was the most active derivative among over twenty compounds synthesized from a Taxamairin A lead, exhibiting the highest anti-inflammatory activity with low toxicity [2].

Cytokine Inhibition Macrophage Activation In Vitro Pharmacology

Dual Targeting of PI3K/AKT/NF-κB and CD14

Mechanistic studies have delineated a specific and multi-faceted mode of action for Taxamairin B that is not shared by all anti-inflammatory diterpenes. Transcriptomic analysis revealed that Taxamairin B down-regulates the PI3K-AKT signaling pathway, which is coupled with the suppression of NF-κB nuclear translocation [1]. Concurrently, independent research identified CD14, a co-receptor for TLR4 involved in LPS recognition, as a direct molecular target. Taxamairin B decreases CD14 protein expression and promotes its lysosomal degradation, thereby reducing the cellular capacity to mount an inflammatory response to LPS [2]. This dual mechanism—combining pathway modulation with specific target degradation—is a distinct pharmacological fingerprint that differentiates Taxamairin B from compounds that act solely as kinase inhibitors or NF-κB blockers.

Mechanism of Action Signal Transduction Target Identification

Scalable Total Synthesis

Several convergent total synthesis routes for Taxamairin B have been reported, enabling reliable access to this complex natural product. A notable strategy involves the gold-catalyzed cyclization to construct the icetexane core, providing a short and efficient pathway [1]. An alternative practical total synthesis employs an acid-catalyzed rearrangement and oxidation of vinyl carbinol as key steps, offering a facile and convergent approach [2]. These established synthetic methodologies provide a significant advantage over reliance on low-yield natural extraction, ensuring a more consistent and scalable supply for research procurement.

Chemical Synthesis Process Chemistry Scalability

Taxamairin B: Research Applications


IBD Drug Discovery

Given its demonstrated superior efficacy over the first-line drug 5-ASA in a DSS-induced colitis model, Taxamairin B is a high-priority lead compound for IBD drug discovery programs. Procurement is justified for in vivo efficacy studies, pharmacokinetic profiling, and formulation development targeting Crohn's disease and ulcerative colitis [1].

ALI/ARDS Therapeutic Development

The validated in vivo protective effect at 25 mg/kg in a murine ALI model positions Taxamairin B as a promising candidate for developing novel ALI/ARDS therapeutics. Researchers should procure this compound for further efficacy studies, dose-response optimization, and investigation of its effects on pulmonary inflammation and barrier function [2].

PI3K/AKT/NF-κB & CD14 Signaling Research

Taxamairin B's unique dual mechanism of action makes it an invaluable chemical probe for studying the interplay between the PI3K/AKT/NF-κB signaling pathway and CD14-dependent inflammatory responses. Procurement is recommended for academic and industrial laboratories focused on elucidating complex inflammatory signaling networks and validating novel therapeutic targets [2][1].

Icetexane SAR Studies

As the most potent anti-inflammatory compound identified in two independent SAR studies of icetexane derivatives, Taxamairin B serves as the benchmark comparator for all future optimization efforts. Procurement is essential for medicinal chemistry campaigns aiming to develop next-generation icetexane-based anti-inflammatory agents with improved drug-like properties [2][1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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